molecular formula C21H22N2O3 B4372003 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE

Cat. No.: B4372003
M. Wt: 350.4 g/mol
InChI Key: PTDMVLIPDRRWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE is a synthetic organic compound that features a benzamide core linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dicarbonyl compound and hydroxylamine.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Linking the Isoxazole and Benzamide: The final step involves linking the isoxazole ring to the benzamide core via an ether linkage, typically using a Williamson ether synthesis reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the isoxazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring and benzamide core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoic acid
  • N-(2-phenylethyl)-4-methoxybenzamide
  • 3,5-dimethyl-4-isoxazolecarboxylic acid

Uniqueness

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-PHENETHYLBENZAMIDE is unique due to the combination of its isoxazole ring and benzamide core, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-20(16(2)26-23-15)14-25-19-10-8-18(9-11-19)21(24)22-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDMVLIPDRRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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